
Ethyl 4-(1-benzothiophen-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1-benzothiophen-2-yl)benzoate is an organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(1-benzothiophen-2-yl)benzoate typically involves the formation of the benzothiophene core followed by esterification. One common method involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a catalyst to form the benzothiophene scaffold . The resulting benzothiophene derivative can then be esterified with ethyl 4-bromobenzoate under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-(1-benzothiophen-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(1-benzothiophen-2-yl)benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzothiophene derivatives.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of ethyl 4-(1-benzothiophen-2-yl)benzoate is not well-documented. benzothiophene derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways and targets would depend on the specific application and the structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
Thiophene Derivatives: Compounds like 1-(2,5-dimethylthiophen-3-yl)ethyl-1-hydroxyurea, which have similar structural features and biological activities.
Benzothiazole Derivatives: These compounds share a similar heterocyclic structure and are used in various medicinal applications.
Uniqueness: Ethyl 4-(1-benzothiophen-2-yl)benzoate is unique due to its specific ester functional group and the position of the benzothiophene moiety. This structural uniqueness can lead to distinct chemical reactivity and biological activity compared to other benzothiophene or thiophene derivatives.
Eigenschaften
Molekularformel |
C17H14O2S |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
ethyl 4-(1-benzothiophen-2-yl)benzoate |
InChI |
InChI=1S/C17H14O2S/c1-2-19-17(18)13-9-7-12(8-10-13)16-11-14-5-3-4-6-15(14)20-16/h3-11H,2H2,1H3 |
InChI-Schlüssel |
KSWGEWBMEQPVII-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


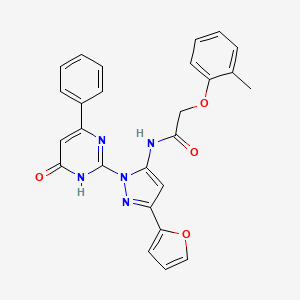
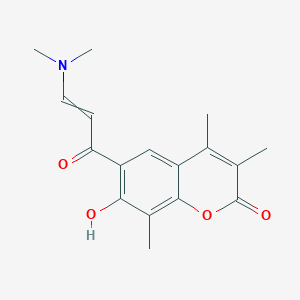
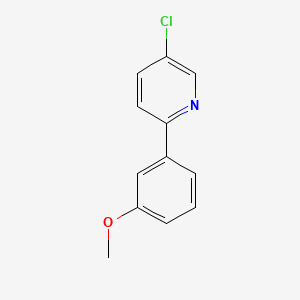
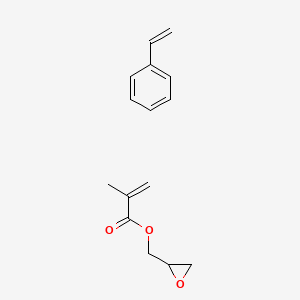

![methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117365.png)
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-ethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B14117377.png)
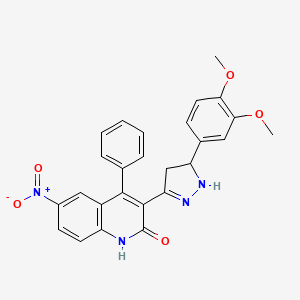

![tert-Butyl (2-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14117394.png)

![ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117407.png)
![3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine](/img/structure/B14117415.png)

